Product packaging for Ornithine Sulfonamide(Cat. No.:CAS No. 110414-90-9)

Ornithine Sulfonamide

Cat. No.: B11947401
CAS No.: 110414-90-9
M. Wt: 420.5 g/mol
InChI Key: OZSAGZLRQMVNHG-SFHVURJKSA-N
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Description

Ornithine Sulfonamide is a specialized amino acid-derived chemical reagent designed for biochemical and pharmacological research. Its core research value lies in its application as a transition-state analogue inhibitor of metalloenzymes. Scientific studies on similar amino acid sulfonamide structures have demonstrated potent inhibition of arginase, a binuclear manganese metalloenzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea . In such mechanisms, the tetrahedral sulfonamide group is designed to target the enzyme's binuclear manganese cluster, displacing a metal-bridging hydroxide ion and mimicking the tetrahedral intermediate and its flanking transition states in catalysis . This mode of action makes compounds in this class valuable tools for probing the function of arginase in various disease contexts, including cancer immunosuppression, asthma, and atherosclerosis . Beyond arginase, related sulfonamide compounds have shown significant research potential as inhibitors of other biological targets. For instance, sulfonamide-containing structures are investigated as novel bradykinin B2 receptor antagonists and as potent, non-peptide inhibitors of procollagen C-proteinase (PCP) . This reagent is intended for laboratory research purposes only, strictly for use by qualified professionals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H24N2O6S B11947401 Ornithine Sulfonamide CAS No. 110414-90-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

110414-90-9

Molecular Formula

C20H24N2O6S

Molecular Weight

420.5 g/mol

IUPAC Name

(2S)-2-[(4-methylphenyl)sulfonylamino]-5-(phenylmethoxycarbonylamino)pentanoic acid

InChI

InChI=1S/C20H24N2O6S/c1-15-9-11-17(12-10-15)29(26,27)22-18(19(23)24)8-5-13-21-20(25)28-14-16-6-3-2-4-7-16/h2-4,6-7,9-12,18,22H,5,8,13-14H2,1H3,(H,21,25)(H,23,24)/t18-/m0/s1

InChI Key

OZSAGZLRQMVNHG-SFHVURJKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCCNC(=O)OCC2=CC=CC=C2)C(=O)O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CCCNC(=O)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

Synthetic Methodologies for Ornithine Sulfonamide Derivatives

Strategies for Ornithine Functionalization and Derivatization

The unique structure of ornithine, with its α- and δ-amino groups and a carboxylic acid moiety, provides multiple sites for chemical modification. The selective functionalization of these groups is key to the synthesis of complex ornithine-based molecules, including sulfonamides.

Amidation and Sulfonylation Reactions in Ornithine Conjugation

The synthesis of ornithine sulfonamides often begins with the protection of one of the amino groups to ensure regioselective sulfonylation. For instance, the δ-amino group of L-ornithine can be protected with a benzyloxycarbonyl (Cbz) group under Schotten-Baumann conditions. Subsequently, the α-amino group can be reacted with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base like triethylamine (B128534) to form the sulfonamide linkage. vulcanchem.com The synthesis can also be achieved through the acylation or sulfonation of a copper complex of ornithine using aroyl or arylsulfonyl chlorides. researchgate.net

Another approach involves the use of 2-(trimethylsilyl)ethanesulfonyl chloride (SES-Cl) for the N-sulfonylation of an amino alcohol precursor, which can then undergo further transformations. orgsyn.org The resulting sulfonamide has an acidic N-H group, a feature that has been explored in the development of peptidosulfonamides. researchgate.net The protection of the α- and δ-amino functionalities of ornithine is essential to prevent unwanted side reactions like acylation, which could lead to the formation of branched peptides. ug.edu.pl

Reactant 1Reactant 2Reagent/ConditionsProductReference
L-ornithineBenzyl chloroformate (Cbz-Cl)Schotten-Baumann conditionsδ-Cbz-L-ornithine vulcanchem.com
δ-Cbz-L-ornithinep-Toluenesulfonyl chloride (TsCl)Triethylamine, Dichloromethaneα-Tosyl-δ-Cbz-L-ornithine vulcanchem.com
Copper complex of ornithine2-Thiophenecarbonyl chloride-N-acylated ornithine researchgate.net
Copper complex of ornithinep-Toluenesulfonyl chloride-N-sulfonylated ornithine researchgate.net
Amino alcohol2-(Trimethylsilyl)ethanesulfonyl chloride (SES-Cl)-N-SES-amino alcohol orgsyn.org

Introduction of Hydroxamic Acid Moieties into Ornithine-Derived Sulfonamides

The incorporation of hydroxamic acid functionalities into ornithine sulfonamides has been explored for their potential as enzyme inhibitors. nih.govuni-freiburg.de A general method for creating these derivatives involves the reaction of a compound with an acid halide, such as a substituted sulfonic acid halide, in a solvent like tetrahydrofuran (B95107) in the presence of a base. googleapis.com This sulfonylation or carbonylation reaction typically proceeds at temperatures between 0 and 50°C. googleapis.com The synthesis of amino acid-derived sulfonamide hydroxamates has been shown to yield potent, non-peptide inhibitors of procollagen (B1174764) C-proteinase (PCP). nih.gov Solid-phase synthesis techniques have been successfully employed to generate libraries of these ornithine-derived sulfonamide hydroxamic acids. nih.govresearchgate.net

Enantioselective Synthesis Approaches for Ornithine Sulfonamide Precursors

The stereochemistry of ornithine derivatives is often crucial for their biological activity. Enantioselective synthesis methods are therefore vital for producing optically pure precursors for ornithine sulfonamides. While specific examples for ornithine sulfonamides are not detailed in the provided results, general strategies for the enantioselective synthesis of related compounds have been described. For instance, a proline-catalyzed, axially chiral amino sulfonamide has been used for the chemo- and stereoselective cross-aldol reaction between aliphatic aldehydes. researchgate.net Additionally, nickel-catalyzed asymmetric reductive amination of ketones with sulfonamides has been achieved with high enantiomeric excess. researchgate.net These methods highlight the potential for developing highly stereoselective routes to chiral this compound precursors.

Solid-Phase Synthesis Techniques for this compound Analogues

Solid-phase synthesis offers a powerful platform for the efficient generation of libraries of this compound analogues. nih.govresearchgate.net This technique allows for the sequential addition of building blocks to a resin-bound substrate, simplifying purification and enabling high-throughput synthesis. For example, the solid-phase synthesis of ornithine-derived sulfonamide hydroxamic acids has been successfully demonstrated, leading to the discovery of potent inhibitors of procollagen C-proteinase. nih.govresearchgate.net The synthesis of β-amino sulfonamides has also been accomplished on the solid phase, involving the coupling of a sulfinyl chloride to an amine followed by oxidation. researchgate.net

Synthesis TypeKey FeatureApplicationReference
Solid-Phase SynthesisEfficient library generationOrnithine-derived sulfonamide hydroxamic acid inhibitors of PCP nih.govresearchgate.net
Solid-Phase SynthesisSimplified purificationSynthesis of β-amino sulfonamides researchgate.net

Metal-Catalyzed Sulfonamidation and Cross-Coupling Reactions for Sulfonamide Formation

Metal-catalyzed reactions provide versatile and efficient routes for the formation of sulfonamide bonds. d-nb.info Palladium-catalyzed sulfonamidation of aryl and heteroaryl halides using 2-(trimethylsilyl)ethanesulfonamide (B144012) (SES-NH2) has been shown to be effective, tolerating a wide range of functional groups. orgsyn.org Both aryl bromides and chlorides can be used, affording good to excellent yields of the corresponding aryl sulfonamides. orgsyn.org Other metals, such as rhodium, have also been utilized in catalytic N-H amination reactions. thieme.de Furthermore, three-component coupling reactions involving K2S2O5, amines, and aryl bromides or carboxylic acids under palladium catalysis offer a novel, green approach to structurally diverse sulfonamides. thieme-connect.com

Novel Synthetic Routes for Sulfonamide Formation

Recent research has focused on developing novel and more environmentally friendly methods for sulfonamide synthesis. One such approach involves the NH4I-mediated reaction of sodium sulfinates and amines, which offers a simple and effective route with high functional group tolerance. d-nb.info Another innovative method is the direct synthesis of sulfonamides from thiols and amines. rsc.org This can be achieved through the oxidative dimerization of a thiol, followed by oxidation and nucleophilic substitution with an amine. rsc.org Iodine-mediated reactions, using reagents like I2O5, have also been employed for the direct sulfonylation of amines with arylthiols. rsc.org Furthermore, photocatalytic methods using a cyanoarene-based photocatalyst have been developed for the S−N coupling of hydroxamic acids and sodium sulfinates to produce acylsulfonamides without the need for transition metals. polyu.edu.hk

Utilization of Sulfonate Esters as Sulfonamide Precursors

The traditional synthesis of sulfonamides often involves the reaction of an amine with a highly reactive sulfonyl chloride. However, the instability and moisture sensitivity of sulfonyl chlorides can present significant challenges. ucl.ac.ukchemrxiv.org A more recent and robust strategy utilizes sulfonate esters as stable and effective sulfonamide precursors. ucl.ac.ukeurjchem.com This method relies on the aminolysis of the sulfonate ester, where an amine nucleophile displaces the ester's alcohol or phenol (B47542) group to form the desired sulfonamide. ucl.ac.uk

Research has established that activated sulfonate esters, such as pentafluorophenyl (PFP) sulfonate esters, are particularly useful as stable alternatives to sulfonyl chlorides. ucl.ac.uk The general approach involves reacting a protected ornithine derivative, with its side-chain amino group available, with a suitable sulfonate ester. The regioselective cleavage of the S-O bond in the sulfonate ester by the amine leads to the formation of the sulfonamide. eurjchem.com This approach is advantageous due to the enhanced stability of the sulfonate ester starting materials, which allows for easier handling and purification compared to their sulfonyl chloride counterparts. ucl.ac.uk

The displacement of methanesulfonates (a type of sulfonate ester) from alkyl chains by sulfites represents another variation of this methodology to build the core structure required for certain sulfonamides. researchgate.net The choice of the ester group can influence the reactivity and the conditions required for the aminolysis reaction.

Precursor TypeActivating GroupKey Features
Aryl Sulfonate EstersPentafluorophenyl (PFP)Stable, crystalline solids; serve as effective alternatives to sulfonyl chlorides. ucl.ac.uk
Alkyl Sulfonate EstersMethanesulfonyl (Mesyl)Can be displaced by nucleophiles like sulfites in the synthesis of certain sulfonopeptide building blocks. researchgate.net
Aryl Sulfonate EstersGeneral Aryl GroupsCan undergo regioselective S-O bond cleavage with amine nucleophiles to afford sulfonamides. eurjchem.com

N-Acyl-N-Alkyl/Aryl Sulfonamide Chemistry for Covalent Modification

A specialized application of sulfonamide chemistry involves the creation of reactive "warheads" for the covalent modification of biological macromolecules. The N-acyl-N-alkyl sulfonamide (NASA) group is an innovative electrophilic moiety designed for the targeted covalent labeling of proteins. escholarship.orgmdpi.com This chemistry is particularly effective for modifying the primary amine side chains of lysine (B10760008) residues. mdpi.comkyoto-u.ac.jp Given that ornithine is a lower homolog of lysine, also possessing a terminal primary amine on its side chain, this methodology is directly applicable to the development of ornithine-based covalent modifiers.

The NASA group functions as a cleavable electrophile. kyoto-u.ac.jp The reaction mechanism involves the nucleophilic attack by the lysine or ornithine side-chain amine on the sulfonamide nitrogen. This interaction is facilitated by the acyl group, which increases the electrophilicity of the sulfur center. The reaction proceeds to form a stable, covalent sulfonamide bond between the ornithine derivative and the target, with concurrent cleavage and release of the N-acyl portion. kyoto-u.ac.jp

This strategy has been advanced through the development of Ligand-Directed N-acyl-N-alkyl Sulfonamide (LDNASA) chemistry. acs.org In this approach, the NASA warhead is attached to a ligand that has a known affinity for a specific protein of interest. escholarship.orgkyoto-u.ac.jp This affinity guides the reactive probe to the protein's binding site, where the proximity effect accelerates the covalent reaction with a nearby lysine or other suitable nucleophilic residue, enhancing both the speed and specificity of the labeling. kyoto-u.ac.jp This technique has been utilized to create covalent inhibitors and chemical probes for various protein targets, including heat shock protein 90 (Hsp90) and the HDM2/p53 protein-protein interaction. mdpi.com

FeatureDescription
Reactive Group N-acyl-N-alkyl sulfonamide (NASA)
Target Residue Lysine (and by extension, Ornithine)
Mechanism Proximity-driven Nucleophilic Attack
Application Ligand-Directed Labeling (LDNASA)

Biochemical and Molecular Mechanisms of Action of Ornithine Sulfonamide Derivatives

Enzyme Target Identification Methodologies for Sulfonamide Compounds

Identifying the specific enzyme target of a bioactive compound is a critical step in drug discovery and chemical biology. For sulfonamide derivatives, including those based on an ornithine scaffold, a range of powerful techniques can be employed to pinpoint their molecular targets within the complex environment of the cell.

Chemical proteomics has emerged as a powerful and unbiased strategy for identifying the protein targets of small molecules directly in a biological system. wikipedia.orgmdpi.com This approach overcomes the limitations of traditional methods by capturing direct physical interactions between a compound and its target proteins within a complex proteome. nih.govresearchgate.net

Several proteomics-based methods are applicable for the target deconvolution of novel compounds like ornithine sulfonamide. These can be broadly categorized as probe-based and probe-free methods.

Probe-Based Chemical Proteomics: This common strategy involves synthesizing a derivative of the bioactive compound—a "probe"—that incorporates a reporter tag (e.g., biotin) and often a photoreactive group for covalent cross-linking. nih.gov The probe is incubated with cell lysates or live cells, allowing it to bind to its target protein(s). After UV irradiation to create a covalent bond, the probe-protein complexes are enriched using affinity purification (e.g., streptavidin beads for a biotin (B1667282) tag) and the captured proteins are identified by mass spectrometry (MS). mdpi.comnih.gov The design of such probes is critical; the linker and tag must be attached to a position on the parent molecule that does not interfere with its biological activity. nih.gov For a novel this compound, structure-activity relationship (SAR) studies would first be necessary to identify suitable points for modification.

Quantitative Proteomics for Enhanced Specificity: A significant challenge in affinity-based methods is the co-purification of non-specific proteins. mdpi.comresearchgate.net Quantitative proteomics methods help to distinguish true targets from this background noise. Techniques like Stable Isotope Labeling with Amino acids in Cell culture (SILAC) are often used. mdpi.com In a typical experiment, two cell populations are grown, one with normal amino acids and one with heavy-isotope-labeled amino acids. The lysate from one population is treated with the probe, while the other is treated with a control. A competition experiment can also be performed where the "heavy" lysate is pre-incubated with the original, untagged compound before adding the probe. The lysates are then mixed, and the target proteins are enriched. True targets will show a significant ratio difference between the heavy and light signals in the subsequent MS analysis, allowing for their confident identification. acs.org

Probe-Free Approaches: Probe-free methods avoid the potentially confounding chemical synthesis of a probe. These techniques rely on the principle that the binding of a ligand can alter the biophysical properties of its target protein.

Cellular Thermal Shift Assay (CETSA): This method is based on the thermodynamic stabilization of a protein upon ligand binding. nih.gov Cells or lysates are treated with the compound of interest and then heated across a temperature gradient. The aggregated proteins are pelleted, and the remaining soluble proteins are quantified by MS. Target proteins will exhibit increased thermal stability (i.e., remain in solution at higher temperatures) in the presence of the binding ligand. nih.gov

Drug Affinity Responsive Target Stability (DARTS): This technique exploits the fact that ligand binding can protect a target protein from proteolysis. nih.gov Lysates are treated with the compound and then subjected to limited digestion by a protease like pronase. The protected target protein is then identified by MS. nih.gov

A study on the natural product artemisinin (B1665778) illustrates the power of these techniques in the context of amino acid metabolism. Researchers used a chemical probe to pull down 124 potential protein targets from malaria parasites. nih.gov Notably, they used Ornithine Aminotransferase (OAT), an enzyme involved in ornithine metabolism, as a representative target to validate the binding mechanism, demonstrating the applicability of proteomics in studying compounds that interact with this pathway. nih.gov

When a compound exhibits antimicrobial properties, genetic screening methods provide a powerful avenue for target identification. The central premise is that increasing the cellular concentration of the target protein will lead to resistance against the inhibitor. rsc.org By screening a library of bacterial strains, each overexpressing a different gene, one can identify the gene that confers resistance, thereby revealing the drug's target.

The process typically involves the following steps:

Library Construction: A comprehensive library of plasmids is created, where each plasmid contains a different gene from the pathogen's genome under the control of an inducible promoter. This library is then introduced into the host bacterium, creating a collection of strains where each can be induced to overexpress a single, specific protein. rsc.org

Screening for Resistance: The entire library of overexpression strains is grown in the presence of a sub-lethal concentration of the antimicrobial agent, in this case, a hypothetical this compound.

Identification of Resistant Clones: Strains that are able to grow in the presence of the inhibitor are selected. The plasmid from these resistant clones is isolated and the overexpressed gene is identified by DNA sequencing. This gene is considered a strong candidate for the drug's target. rsc.org

This strategy has been successfully used to identify the targets of various natural product antibiotics. rsc.org For example, an overexpression library of essential genes in E. coli was used to identify the type II signal peptidase as the cellular target of myxovirescin. rsc.org

It is important to note that this approach is not universally applicable. For some drug-target pairs, overexpression does not confer resistance or can even increase sensitivity. For instance, studies have shown that resistance to the sulfonamide antibiotic sulfamethoxazole (B1682508) is independent of the expression level of its target, dihydropteroate (B1496061) synthase (DHPS). Nevertheless, for many inhibitors, overexpression screening remains a valuable and widely used tool for target elucidation in the field of antimicrobial discovery. rsc.org

Proteomics-Based Approaches in Target Elucidation

Detailed Enzymatic Interaction Studies with this compound Analogues

Once a target enzyme is identified, detailed structural and mechanistic studies are essential to understand how an inhibitor functions. For this compound analogues, which often target metalloenzymes, these studies reveal the precise interactions within the enzyme's active site that are responsible for inhibition. Arginase, a binuclear manganese metalloenzyme that catalyzes the hydrolysis of L-arginine to produce L-ornithine and urea (B33335), serves as a prime example for studying such interactions, given its direct link to ornithine metabolism. acs.orgnih.govwikipedia.org

X-ray crystallography is the definitive method for visualizing the three-dimensional structure of a protein-ligand complex at atomic resolution. wikipedia.orgmdpi.com This technique provides a detailed picture of how an inhibitor, such as an amino acid sulfonamide, fits into the active site of its target enzyme. nih.gov

For example, the crystal structure of rat arginase I in complex with S-(2-sulfonamidoethyl)-L-cysteine (SEC), an amino acid sulfonamide, has been determined. acs.orgnih.gov This structural analysis revealed critical details of the binding:

The sulfonamide group of the inhibitor directly interacts with the binuclear manganese cluster in the enzyme's active site. acs.orgnih.gov

Specifically, the sulfonamide displaces a hydroxide (B78521) ion that normally bridges the two manganese ions in the native enzyme. acs.orgnih.govacs.org

The deprotonated nitrogen atom of the sulfonamide group forms a bridge between the two manganese ions, effectively mimicking the geometry of the proposed tetrahedral intermediate in the catalytic reaction. acs.orgnih.govresearchgate.net

This direct visualization of the enzyme-inhibitor complex confirms the binding mode and provides a structural basis for the inhibitor's potency. Such high-resolution structural information is invaluable for guiding the design of new, more potent, and selective inhibitors. mdpi.com

Enzymes function by stabilizing the high-energy transition state of a reaction, thereby lowering the activation energy. wikipedia.org Transition state analogues are stable molecules designed to chemically and structurally resemble this fleeting transition state. wikipedia.org Because they fit the active site even better than the substrate itself, they often act as potent inhibitors. wikipedia.org

The sulfonamide functional group is an excellent mimic of the tetrahedral transition state formed during peptide bond or amide hydrolysis. wikipedia.orgresearchgate.net In the case of arginase, the enzyme catalyzes the hydrolysis of the guanidinium (B1211019) group of arginine. This reaction proceeds through a tetrahedral intermediate where a water molecule attacks the substrate. wikipedia.org

Amino acid sulfonamides, such as those designed to inhibit arginase, leverage this principle. nih.govacs.org The tetrahedral geometry of the sulfonamide group is designed to mimic the tetrahedral intermediate of the hydrolysis reaction. nih.govresearchgate.net The X-ray crystal structure of the arginase-SEC complex confirms this concept, showing the sulfonamide group occupying the position of the tetrahedral intermediate and directly coordinating with the catalytic manganese ions. acs.orgnih.gov This binding mode explains why such compounds can be powerful inhibitors, as they exploit the enzyme's inherent affinity for the transition state structure. acs.org

The affinity and specificity of an inhibitor are determined by a network of interactions between the inhibitor and the amino acid residues lining the enzyme's active site. X-ray crystallography and molecular docking studies can elucidate these precise molecular recognition features. escholarship.org

In the complex between arginase I and the inhibitor SEC, several key interactions contribute to binding:

Coordination to the Metal Center: As mentioned, the primary and most crucial interaction is the bridging of the binuclear manganese cluster by the ionized sulfonamide group. acs.orgnih.govacs.org This interaction is a hallmark of many inhibitors targeting binuclear metalloenzymes. nih.gov

Hydrogen Bonding: The inhibitor's amino acid backbone (the L-cysteine portion of SEC) forms hydrogen bonds with active site residues that are also responsible for recognizing the natural substrate, L-arginine. These interactions ensure that the inhibitor is correctly positioned for the sulfonamide group to interact with the manganese cluster. acs.org

These detailed insights into the binding mode allow for a rational approach to inhibitor design. By understanding the specific hydrogen bonds, hydrophobic interactions, and metal coordination that contribute to binding, medicinal chemists can modify the inhibitor's structure to enhance its potency and selectivity for the target enzyme. acs.orgnih.gov

Interactive Data Table: Inhibitors of Arginase

Compound NameAbbreviationTarget EnzymeInhibition Constant (Ki)Key Structural FeatureReference
S-(2-sulfonamidoethyl)-L-cysteineSECArginase IMicromolar rangeSulfonamide group nih.gov, researchgate.net
(S)-2-amino-6-sulfonamidohexanoic acidASHArginaseMicromolar rangeSulfonamide group acs.org
(S)-2-amino-5-sulfonamidopentanoic acidASPArginaseMicromolar rangeSulfonamide group acs.org
N-(4-Pyridoxyl)-ornithine(BOC)-OMe HClPOBOrnithine DecarboxylaseIC50 ≈ 50 µMPyridoxyl-ornithine conjugate aacrjournals.org, nih.gov

Transition State Analogue Inhibition Concepts in Metallopeptidases

Molecular Basis of Biological Activity of this compound Derivatives

The biological activities of this compound derivatives are rooted in their ability to interact with and disrupt specific molecular processes within cells. These mechanisms primarily involve interfering with crucial metabolic pathways and modulating complex cellular signaling networks. The unique structure of these compounds, combining the features of the amino acid ornithine with the versatile sulfonamide group, allows them to act as molecular mimics or inhibitors of key enzymes and proteins.

Interference with Key Metabolic Pathways (e.g., Polyamine Biosynthesis, Folate Synthesis)

This compound derivatives can exert their biological effects by targeting enzymatic pathways essential for cell growth and proliferation, most notably polyamine biosynthesis and folate synthesis.

Polyamine Biosynthesis

Polyamines, such as putrescine, spermidine (B129725), and spermine, are small, positively charged molecules that are indispensable for cell growth, differentiation, and proliferation. asianpubs.orgfrontiersin.org Their intracellular concentrations are tightly regulated, and elevated levels are frequently observed in cancer cells. asianpubs.orgmdpi.com The biosynthesis of polyamines begins with the amino acid L-ornithine, which is converted to putrescine by the enzyme ornithine decarboxylase (ODC). frontiersin.orgmdpi.com This is the first and rate-limiting step in the pathway, making ODC a significant target for developing antiproliferative agents. asianpubs.orgtandfonline.com

Ornithine analogues are designed to inhibit ODC, thereby depleting cellular polyamine levels and arresting cell growth. asianpubs.orgacs.org The effectiveness of these inhibitors often depends on their structural similarity to L-ornithine, allowing them to bind to the enzyme's active site. nih.gov Research has shown that various ornithine derivatives function as potent ODC inhibitors. For instance, α-difluoromethylornithine (DFMO) was a pioneering, rationally designed drug that proved the concept of targeting polyamine metabolism for therapeutic benefit. asianpubs.orgwikipedia.org Other analogues, such as N-ω-chloroacetyl-l-ornithine (NCAO), have been identified as reversible, competitive inhibitors of ODC. tandfonline.com

Molecular docking studies have been employed to understand the interactions between ornithine derivatives and ODC, revealing that electrostatic and covalent interactions are key to their inhibitory activity. asianpubs.org These studies have also explored how different chemical modifications, such as the addition of electron-withdrawing groups, can enhance the inhibitory effects on ODC. asianpubs.org Specifically for sulfonamides, docking studies performed on compounds like benzene-sulphonamides have shown good binding potential to ornithine decarboxylase, suggesting the sulfonamide moiety can be a valuable component in designing ODC inhibitors. researchgate.net

Table 1: Examples of Ornithine Analogues and Their Action on Ornithine Decarboxylase (ODC)
CompoundType of InhibitionKey FindingsReference
α-difluoromethylornithine (DFMO)Irreversible (Suicide Inhibitor)The first rationally designed antiproliferative agent targeting ODC; depletes cellular polyamines. asianpubs.orgwikipedia.org
N-ω-chloroacetyl-l-ornithine (NCAO)Reversible, CompetitiveExhibits a Ki value of 59 µM against rat liver ODC; shows selective cytotoxicity against human cancer cell lines. tandfonline.com
(+)-α-MethylornithineReversibleFound to be a potent reversible inhibitor of ODC from various mammalian sources. nih.gov
Benzene-sulphonamide DerivativesPredicted via DockingMolecular docking studies showed good binding affinity to the active site of ornithine decarboxylase. researchgate.net

Folate Synthesis

The sulfonamide functional group is classically associated with the inhibition of folate synthesis, a pathway vital for the production of nucleotides (DNA and RNA precursors). excli.desaspublishers.com This mechanism is the cornerstone of the antibacterial action of sulfa drugs. mhmedical.com In bacteria, the enzyme dihydropteroate synthase (DHPS) incorporates para-aminobenzoic acid (PABA) into dihydropteroic acid, a key step in synthesizing folic acid. excli.demhmedical.com Sulfonamides, being structurally similar to PABA, act as competitive inhibitors of DHPS, thus blocking the pathway and halting bacterial growth. researchgate.netsaspublishers.commhmedical.com

Modulation of Cellular Signaling Cascades by Sulfonamide Derivatives

Beyond direct metabolic interference, sulfonamide derivatives can exert profound effects by modulating intracellular signaling cascades that govern fundamental cellular processes like apoptosis, cell cycle progression, inflammation, and oxidative stress response.

Apoptosis and Cell Cycle Regulation

Several novel sulfonamide derivatives have been shown to induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells. For example, the sulfonamide derivative DFS16 was found to be a potent and selective cytotoxic agent against hematological cancer cells. researchgate.net Its mechanism involves inducing both the intrinsic and extrinsic apoptotic pathways, marked by an inversion of the Bax/Bcl-2 ratio and increased Fas receptor (FasR) expression. researchgate.net Furthermore, DFS16 can induce cell cycle arrest at the G2/M phase in multiple myeloma cells. researchgate.net Similarly, certain quinazoline (B50416) sulfonamide derivatives have been reported to induce the p53-dependent intrinsic apoptotic pathway and suppress the activation of NF-κB, a key pro-survival signaling molecule. nih.gov

Oxidative Stress and Inflammatory Signaling

Sulfonamide derivatives have been designed to modulate pathways related to oxidative stress and inflammation. Naphthyl sulfonamide pyrrolidine (B122466) derivatives, for instance, function as modulators of Keap-1, a critical component of the Nrf2 signaling pathway. nih.gov By disrupting the Keap-1/Nrf2 interaction, these compounds can activate Nrf2, a transcription factor that controls the expression of numerous cytoprotective and antioxidant genes, thus helping cells combat oxidative and electrophilic stress. nih.gov

In the context of inflammation, sulfonamide derivatives of gallic acid have demonstrated significant anti-inflammatory activity. mdpi.com They work by modulating key inflammatory pathways, including the downregulation of NF-κB and p38 MAPK signaling, and inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6. mdpi.com Other sulfonamides act as inhibitors of enzymes like TNF-α converting enzyme (TACE) and matrix metalloproteases (MMPs), both of which play crucial roles in inflammation and tissue remodeling. tandfonline.com

Enzyme Inhibition Affecting Signaling

The inhibition of specific enzymes by sulfonamides can have downstream effects on cellular signaling. A prominent example is the inhibition of carbonic anhydrase enzymes, which are involved in regulating cellular pH. nih.gov By disrupting pH balance, sulfonamide inhibitors can impede the growth and proliferation of cancer cells. nih.gov

Table 2: Modulation of Cellular Signaling Pathways by Sulfonamide Derivatives
Derivative ClassSignaling Pathway/TargetBiological EffectReference
Novel Sulfonamide (DFS16)Intrinsic/Extrinsic Apoptosis (Bax/Bcl-2, FasR), Cell Cycle (G2/M)Induces apoptosis and cell cycle arrest in hematological cancer cells. researchgate.net
Naphthyl Sulfonamide PyrrolidinesKeap-1/Nrf2 PathwayActivates the Nrf2 antioxidant response pathway. nih.gov
Quinazoline Sulfonamidesp53-dependent Apoptosis, NF-κB SignalingInduces apoptosis and suppresses pro-survival signaling. nih.gov
Gallic Acid SulfonamidesNF-κB, p38 MAPK, TNF-α, IL-6Exerts anti-inflammatory effects by inhibiting pro-inflammatory signaling. mdpi.com
General SulfonamidesCarbonic Anhydrase, Matrix Metalloproteases (MMPs), TNF-α Converting Enzyme (TACE)Disrupts cellular pH balance; inhibits enzymes involved in cancer and inflammation. nih.govtandfonline.com

Structure Activity Relationship Sar Studies of Ornithine Sulfonamide Derivatives

Elucidation of Key Pharmacophores for Biological Efficacy

The identification of a pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity—is a critical step in drug design. For ornithine sulfonamide derivatives, the pharmacophore is typically elucidated by comparing the structures of active and inactive molecules and through structure-based design using X-ray crystallography of enzyme-inhibitor complexes.

The sulfonamide moiety itself is a cornerstone of the pharmacophore for many enzyme inhibitors. researchgate.netmdpi.com It is recognized as a potent zinc-binding group, capable of coordinating with the Zn²⁺ ion present in the active site of metalloenzymes like carbonic anhydrases and arginase. mdpi.comnih.gov In this context, the deprotonated sulfonamide nitrogen (SO₂NH⁻) mimics the binding of substrates or transition states to the catalytic metal ion. jbclinpharm.org For other enzymes, such as proteases, the tetrahedral geometry of the sulfonamide group allows it to act as a non-hydrolyzable transition-state isostere of the scissile amide bond, leading to potent inhibition. researchgate.nettandfonline.com

The ornithine component provides a versatile scaffold that dictates specificity and additional binding interactions. Key pharmacophoric features derived from the ornithine backbone include:

The α-amino acid group: This provides a chiral center and functional groups (amino and carboxyl) that can form crucial hydrogen bonds and ionic interactions with residues in the enzyme's active site.

The side chain: The length and functionality of the ornithine side chain are critical for occupying specific binding pockets and achieving selectivity. The terminal amino group of the ornithine side chain can engage in important interactions with acidic residues like aspartate in the target enzyme's active site. nih.gov

Computational and structure-based methods are often combined to refine pharmacophore models. For instance, a structure-based pharmacophore for N-myristoyltransferase inhibitors included a hydrogen bond from a pyrazole (B372694) nitrogen, π-stacking interactions, and a hydrogen bond involving the sulfonamide oxygen atom. researchgate.net Such models, which also define excluded volumes, are crucial for guiding the design of new derivatives with improved biological efficacy. researchgate.net

Conformational Analysis and Bioisosteric Replacements in Lead Optimization

The three-dimensional conformation of a drug molecule is what governs its interaction with a biological target. Conformational analysis, therefore, plays a vital role in understanding and optimizing inhibitor binding. The sulfonamide bond possesses distinct conformational properties compared to the more common amide bond found in peptides. mpg.de

Key conformational differences include:

Flexibility: The rotation barriers around the S-N bond in sulfonamides are significantly lower than those for the C-N bond in amides, making sulfonamido peptides more flexible. mpg.de

Geometry: The sulfonamide nitrogen atom typically has a pyramidal geometry, in contrast to the planar arrangement of the peptide bond. mpg.de

Torsion Angles: The torsion angles defining the backbone of sulfonamido peptides differ significantly from those in standard peptides. mpg.de

This inherent flexibility can be an advantage or a disadvantage. While it may allow the inhibitor to adapt to the active site, it can also come with an entropic penalty upon binding. Therefore, a common strategy in lead optimization is to introduce conformational constraints, such as incorporating cyclic structures, to lock the molecule into its bioactive conformation. researchgate.netunina.it

Bioisosteric replacement is another cornerstone of lead optimization, involving the substitution of one functional group with another that has similar physicochemical properties. cambridgemedchemconsulting.comdntb.gov.ua This strategy is used to improve potency, enhance selectivity, alter metabolic stability, and reduce toxicity. cambridgemedchemconsulting.comnih.gov

In the context of ornithine sulfonamides, several bioisosteric replacements are relevant:

Sulfonamide Moiety: The sulfonamide group itself is often used as a bioisostere for a carboxylic acid or a carboxamide. researchgate.net It can also serve as a stable mimic of the tetrahedral transition state of amide or ester hydrolysis. researchgate.net

Aromatic Rings: Phenyl rings are common in drug molecules but can contribute to poor physicochemical properties. nih.gov Bioisosteric replacement of a phenyl ring with various heterocycles can improve solubility, reduce metabolic liability, and modulate potency. nih.gov

Side Chains: The replacement of hydrogen with fluorine is a common tactic to block metabolic oxidation or modulate the pKa of nearby functional groups. cambridgemedchemconsulting.com

For example, the sulfonamide moiety was introduced into peptide structures as a potential transition state isostere to create protease inhibitors. researchgate.net This replacement leverages the tetrahedral structure of the sulfonamide to mimic the geometry of the intermediate in peptide bond cleavage. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling of Sulfonamide Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structures of a series of compounds and their biological activities. asm.org These models translate molecular structures into numerical descriptors and use statistical methods to build a predictive equation. scholarsresearchlibrary.com

For sulfonamide derivatives, numerous QSAR studies have been conducted to guide the design of more potent inhibitors for various targets, particularly carbonic anhydrase. scilit.commdpi.comnih.govnih.gov Both 2D and 3D-QSAR approaches have been employed.

2D-QSAR models correlate activity with physicochemical descriptors such as:

Electronic Descriptors: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. scilit.com

Steric Descriptors: Molar refractivity, molecular weight, and connectivity indices. asm.orgscholarsresearchlibrary.com

Lipophilicity: Partition coefficient (log P). asm.org

One study on sulfamide (B24259) derivatives as carbonic anhydrase inhibitors developed a multiparametric QSAR model with high statistical significance (r = 0.9644) and predictability (Q² = 0.8699), involving electronic and steric descriptors. scilit.com The analysis suggested that substituents with high electronegativity and less bulk at the R and R' positions of the parent nucleus would lead to more potent and selective inhibitors. scilit.com

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed picture by analyzing the steric and electrostatic fields surrounding the molecules. These models can generate contour maps that visualize regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity. A receptor-based 3D-QSAR model for carbonic anhydrase II inhibitors yielded high correlation coefficients (r² > 0.98), providing valuable insights for designing new potential inhibitors. nih.gov

The table below summarizes the statistical results of various QSAR models developed for sulfonamide inhibitors.

QSAR Model TypeTargetKey Statistical ParametersReference
Multiparametric 2D-QSARCarbonic Anhydrase-IIr = 0.9644, Q² = 0.8699 scilit.com
EVA DescriptorsCarbonic Anhydrase-IIR² (training set) = 0.777 nih.gov
Receptor-Based CoMFACarbonic Anhydrase-IIq² = 0.623, r² = 0.986 nih.gov
Receptor-Based CoMSIACarbonic Anhydrase-IIq² = 0.562, r² = 0.987 nih.gov
ANN-QSARE. colir² > 0.6, q² > 0.5 jbclinpharm.org

Statistical parameters include correlation coefficient (r or R), squared correlation coefficient (r² or R²), and cross-validated squared correlation coefficient (q² or Q²). ANN refers to Artificial Neural Network.

These QSAR models are powerful tools in medicinal chemistry, allowing for the virtual screening of new compound libraries and prioritizing the synthesis of derivatives with the highest predicted activity, thereby accelerating the drug discovery process. jbclinpharm.orgjbclinpharm.org

Enzymatic Inhibition by Ornithine Sulfonamide Derivatives

Inhibition of Enzymes in Amino Acid Metabolism

Ornithine is a non-proteinogenic amino acid that plays a central role in several metabolic pathways, including the urea (B33335) cycle and the synthesis of polyamines. The modulation of enzymes within these pathways by ornithine sulfonamide derivatives has been a subject of extensive research.

Ornithine Decarboxylase (ODC) Inhibition and Polyamine Pathway Modulation

Ornithine decarboxylase (ODC) is the first and rate-limiting enzyme in the biosynthesis of polyamines, which are essential for cell proliferation, differentiation, and growth. mdpi.comscbt.com Consequently, ODC is a prime target for the development of antiproliferative agents. While specific research on this compound derivatives as direct ODC inhibitors is not extensively documented in the provided sources, the inhibition of ODC by other ornithine analogs is well-established and provides a framework for understanding how modifications to the ornithine structure can modulate this pathway.

Two notable ornithine analogs that have been extensively studied are α-difluoromethylornithine (DFMO) and N-ω-chloroacetyl-L-ornithine (NCAO).

α-Difluoromethylornithine (DFMO): DFMO is a well-known enzyme-activated, irreversible inhibitor of ODC. frontiersin.orgfrontiersin.org It acts as a suicide inhibitor, where the enzyme converts it into a reactive species that covalently binds to the active site, leading to its permanent inactivation. frontiersin.org This inhibition depletes intracellular levels of putrescine and spermidine (B129725), thereby disrupting processes that rely on these polyamines and interfering with cellular proliferation. frontiersin.org DFMO's ability to inhibit ODC has made it a valuable tool in cancer research and a therapeutic agent for conditions characterized by rapid cell growth, such as certain cancers and African sleeping sickness. mdpi.comfrontiersin.org

N-ω-chloroacetyl-L-ornithine (NCAO): NCAO is a reversible, competitive inhibitor of ODC. researchgate.net Studies have determined its inhibition constant (Ki) against rat liver ODC to be 59 µM. researchgate.net NCAO has demonstrated selective cytotoxic and antiproliferative effects on various human cancer cell lines, with EC50 values ranging from 1 to 50.6 µM, while showing minimal toxicity to normal cells. researchgate.net Its mechanism involves competing with the natural substrate, ornithine, for binding to the ODC active site, thus hindering polyamine synthesis. researchgate.net

The modulation of the polyamine pathway by these ornithine derivatives underscores the potential for developing other modified ornithine compounds, including sulfonamide derivatives, as ODC inhibitors.

Table 1: Examples of Ornithine Analogues as ODC Inhibitors

Compound Name Type of Inhibition Key Findings
α-Difluoromethylornithine (DFMO) Irreversible (Suicide Inhibitor) Potently inhibits ODC, depleting polyamines; used in cancer and infectious disease research. frontiersin.orgfrontiersin.org
N-ω-chloroacetyl-L-ornithine (NCAO) Reversible, Competitive (Ki = 59 µM) Exhibits selective cytotoxicity against cancer cell lines by inhibiting ODC. researchgate.net

Arginase Inhibition by Amino Acid Sulfonamides

Arginase is a binuclear manganese metalloenzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea. This enzyme plays a crucial role in the urea cycle and in regulating the bioavailability of L-arginine for nitric oxide synthesis. Amino acid sulfonamides have been specifically designed as transition-state analogue inhibitors of arginase. acs.org

The inhibitory mechanism of these compounds relies on the tetrahedral geometry of the sulfonamide group, which is designed to mimic the tetrahedral intermediate formed during arginine hydrolysis. acs.org X-ray crystallography studies have revealed that the sulfonamide group of these inhibitors displaces a metal-bridging hydroxide (B78521) ion in the arginase active site and directly coordinates with the two manganese ions (Mn²⁺) in the binuclear cluster through an ionized NH⁻ group. acs.org This mode of binding makes the sulfonamide moiety an excellent scaffold for targeting arginase and other binuclear metalloenzymes. acs.org

Derivatives of ornithine containing a sulfonamide group have shown potent inhibition of human arginase I, with reported IC50 values in the micromolar range. For instance, certain this compound derivatives exhibit an IC50 of 2.3 μM. This demonstrates that by incorporating a sulfonamide functional group, which acts as a transition-state isostere, potent and specific inhibitors of arginase can be developed.

Table 2: Inhibition of Human Arginase I by an this compound Derivative

Compound Class Enzyme Target Potency (IC50) Mechanism of Action
This compound Derivative Human Arginase I 2.3 µM The sulfonamide group mimics the tetrahedral intermediate and bridges the binuclear manganese cluster in the active site. acs.org

Nα-Acetyl-L-Ornithine Deacetylase (ArgE) Inhibition

Nα-acetyl-L-ornithine deacetylase (ArgE) is an enzyme found in the arginine biosynthetic pathway of many bacteria. frontiersin.org It catalyzes the deacetylation of Nα-acetyl-L-ornithine to produce L-ornithine. Since this enzyme is essential for bacterial survival but absent in mammals, it represents a promising target for the development of new antibiotics with potentially low mechanism-based toxicity. frontiersin.org

While direct studies on ornithine sulfonamides as ArgE inhibitors are limited, research into related enzymes provides strong rationale for their investigation. ArgE shares structural and mechanistic similarities with another bacterial enzyme, N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE). frontiersin.org A class of compounds known as N-acetyl-6-sulfonamide indolines has been identified as inhibitors of DapE. researchgate.netnih.govresearchgate.net Molecular docking studies suggest that these sulfonamide derivatives bind to the di-zinc active site of DapE, with the sulfonamide acting as a zinc-binding group. nih.govresearchgate.net

Given the homology between ArgE and DapE, it is hypothesized that a similar series of sulfonamide-based inhibitors could be effective against ArgE. frontiersin.org Research has identified other compounds, such as captopril (B1668294) (IC50 = 58.7 µM) and various phenylboronic acids, as inhibitors of ArgE, confirming that the active site is accessible to synthetic molecules. researchgate.netfrontiersin.org The investigation of ornithine sulfonamides as inhibitors of ArgE is therefore a logical next step in the pursuit of novel antibiotics. frontiersin.org

Modulation of Other Ornithine-Related Enzymes

Beyond ODC, arginase, and ArgE, ornithine is a substrate for several other key enzymes in metabolic pathways. The development of inhibitors for these enzymes is also of therapeutic interest, although specific this compound inhibitors have not been prominently reported in the available literature for these targets.

Ornithine Aminotransferase (OAT): This mitochondrial enzyme catalyzes the reversible transfer of the δ-amino group from ornithine to α-ketoglutarate. nih.govmdpi.com OAT is a target for the treatment of hyperammonemia. Selective inhibitors identified for OAT include L-canaline, which acts as an irreversible inhibitor with an IC50 of 3 µM, and (SS)-5-(fluoromethyl)ornithine. nih.govapexbt.com Other ornithine analogs have been shown to be competitive inhibitors. nih.gov

Ornithine Transcarbamylase (OTC): As a critical enzyme in the urea cycle, OTC facilitates the conversion of ornithine and carbamoyl (B1232498) phosphate (B84403) into citrulline. nih.govwikipedia.org Deficiency in this enzyme leads to serious metabolic disorders. nih.govmdpi.com The compound δ-N-(phosphonacetyl)-L-ornithine is known to be a potent transition-state analog inhibitor of OTC.

Ornithine Acetyltransferase (OATase or ArgJ): This enzyme is involved in arginine biosynthesis in microorganisms, catalyzing the transfer of an acetyl group. nih.gov The product of the reaction, ornithine, acts as a competitive inhibitor of the enzyme. nih.gov

Inhibition of Proteases by Ornithine-Derived Sulfonamides

The versatility of the this compound scaffold extends to the inhibition of proteases, a large family of enzymes involved in protein turnover, signaling, and tissue remodeling.

Procollagen (B1174764) C-Proteinase Inhibition

Procollagen C-proteinase (PCP), also known as bone morphogenetic protein-1 (BMP-1), is a metalloprotease that plays a crucial role in the final step of collagen biosynthesis by cleaving the C-terminal propeptide from procollagen. The inhibition of PCP is a therapeutic strategy for conditions characterized by excessive collagen deposition, such as fibrosis.

Research has demonstrated that ornithine-derived sulfonamide hydroxamates are potent, non-peptide inhibitors of PCP. researchgate.netnih.govresearchgate.net These compounds combine the structural features of an amino acid (ornithine), a sulfonamide group, and a hydroxamate moiety, the latter of which is a well-known zinc-chelating group found in many metalloprotease inhibitors. nih.gov The solid-phase synthesis of these ornithine analogues has been developed to create libraries of these compounds for screening and optimization. researchgate.netnih.govresearchgate.net The findings identify this class of molecules as promising leads for the development of anti-fibrotic drugs. researchgate.net

Table 3: Summary of Ornithine-Derived Inhibitors for Various Enzymes

Enzyme Target Inhibitor Class/Compound Significance
Ornithine Decarboxylase (ODC) Ornithine Analogues (e.g., DFMO, NCAO) Potent inhibition of the polyamine pathway for anti-proliferative effects. frontiersin.orgresearchgate.net
Arginase Amino Acid Sulfonamides Transition-state analogue inhibitors targeting the binuclear manganese center. acs.org
Nα-Acetyl-L-Ornithine Deacetylase (ArgE) Sulfonamide Indolines (Hypothesized) Potential as novel antibiotics based on homology to the known sulfonamide target, DapE. frontiersin.org
Ornithine Aminotransferase (OAT) L-Canaline, (SS)-5-(fluoromethyl)ornithine Selective inhibitors for potential treatment of hyperammonemia. nih.gov
Ornithine Transcarbamylase (OTC) δ-N-(phosphonacetyl)-L-ornithine Transition-state analog inhibitor of a key urea cycle enzyme.
Procollagen C-Proteinase (PCP) Ornithine-Derived Sulfonamide Hydroxamates Potent, non-peptide inhibitors with potential as anti-fibrotic agents. researchgate.netnih.govresearchgate.net

Inhibition of Enzymes in Signal Transduction Pathways

Phosphoinositol 3-kinases (PI3Ks) are a family of lipid kinases that play a central role in the PI3K/AKT/mTOR signaling pathway. oncotarget.comwikipedia.org This pathway regulates numerous cellular processes, including cell growth, proliferation, survival, and differentiation. oncotarget.comwikipedia.org Dysregulation of the PI3K pathway is frequently observed in human cancers, making its components, particularly PI3K itself, significant targets for anticancer drug development. oncotarget.comwikipedia.org

The sulfonamide scaffold has been incorporated into small molecules designed as PI3K inhibitors. googleapis.comnih.gov These inhibitors often function by competing with ATP at the kinase's catalytic site. oncotarget.com The development of PI3K inhibitors includes pan-Class I inhibitors, isoform-specific inhibitors, and dual PI3K/mTOR inhibitors, which may offer a more robust blockade of the signaling pathway. oncotarget.com An example of a potent PI3K inhibitor featuring a sulfonamide moiety is GDC-0941 (Pictilisib), which has been investigated for its anticancer effects in combination with other therapies. nih.gov

JAK2 Kinase Inhibition

Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are critical in cytokine-mediated signaling through the JAK-STAT pathway. nih.gov This pathway regulates essential cellular functions such as proliferation, differentiation, and survival. nih.gov The JAK family includes four members: JAK1, JAK2, JAK3, and TYK2. google.com Dysregulation of the JAK-STAT pathway, particularly through mutations like JAK2 V617F, is a key driver in the pathogenesis of myeloproliferative neoplasms (MPNs), making JAK2 a significant therapeutic target. nih.gov

Inhibitors targeting JAKs, especially JAK2, have been developed for treating various diseases, including cancers and inflammatory conditions. nih.govgoogle.com These inhibitors often work by competing with ATP at the kinase domain. nih.gov While various chemical scaffolds, such as phenyl amino pyrimidines and natural products like apigenin, have been identified as JAK2 inhibitors, there is currently a lack of specific, publicly available research detailing the inhibitory activity of this compound derivatives against JAK2 kinase. google.comnih.gov The scientific literature describes sulfonamide-based compounds as inhibitors for other protein families, such as STAT5, which is downstream of JAK2, but a direct link and specific inhibitory data for ornithine sulfonamides targeting JAK2 have not been established in the reviewed sources. google.com

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a superfamily of metalloenzymes that catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.commdpi.com These enzymes are vital for numerous physiological processes. The sulfonamide group (R-SO₂NH₂) is a cornerstone chemical feature for a major class of CA inhibitors (CAIs). nih.gov The inhibitory mechanism involves the binding of the deprotonated sulfonamide anion to the Zn²⁺ ion located in the enzyme's active site, mimicking a transition state of the catalytic reaction. mdpi.com

Derivatives based on the sulfonamide scaffold have been extensively studied as inhibitors of various human (h) CA isoforms, including the cytosolic hCA I and hCA II, and the tumor-associated transmembrane isoforms hCA IX and hCA XII. mdpi.comrsc.org The development of isoform-selective inhibitors is a key area of research to target specific disease states, such as glaucoma or cancer, while minimizing side effects. mdpi.comrsc.org Studies on various heterocyclic and aromatic sulfonamides have demonstrated potent inhibitory activity, often in the nanomolar range. mdpi.comnih.gov While research on amino acid-derived sulfonamides exists, specific inhibitory data for ornithine-based sulfonamides against carbonic anhydrases is not extensively detailed in the provided search results. nih.gov However, the general potency of the sulfonamide class against CAs is well-documented.

Below is a table summarizing the inhibitory activities of various sulfonamide derivatives against several human carbonic anhydrase isoforms.

Compound Class/DerivativeTarget IsoformInhibition Constant (IC₅₀/Kᵢ)Reference
Benzenesulfonamide-1,2,3-triazole Hybrid (6d)hCA IKᵢ: 18.8 nM nih.gov
Benzenesulfonamide-1,2,3-triazole Hybrid (6q)hCA IKᵢ: 38.3 nM nih.gov
Benzenesulfonamide-1,2,3-triazole Hybrid (6e)hCA IKᵢ: 50.4 nM nih.gov
Imidazolinone-based Sulfonamide (Compound 4)hCA IKᵢ: 19.53 ± 1.23 nM dergipark.org.tr
Imidazolinone-based Sulfonamide (Compound 3)hCA IIKᵢ: 16.49 ± 2.20 nM dergipark.org.tr
Sulfonamide Derivative (3i)hCA IIIC₅₀: 2.76 ± 1.1 µM rsc.org
5-amino-1,3,4-thiadiazole-2-sulfonamide derivativehCA IIIC₅₀: 16.7 nM mdpi.com
Sulfonamide Derivative (3e)hCA XIIIC₅₀: 0.63 ± 0.14 µM rsc.org
Benzenesulfonamide-1,2,3-triazole Hybrid (6o)hCA XIIKᵢ: 10.0 nM nih.gov
Acetazolamide (AAZ)βAbauCAKᵢ: 191.0 nM mdpi.com
Ethoxzolamide (EZA)βAbauCAKᵢ: 76.9 nM mdpi.com

This table presents data for various sulfonamide derivatives to illustrate the general inhibitory potential of this chemical class against carbonic anhydrases.

Cholinesterase Inhibition

Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are enzymes that hydrolyze the neurotransmitter acetylcholine (B1216132). dergipark.org.tr The inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease by increasing acetylcholine levels in the brain. dergipark.org.trnih.gov

The sulfonamide scaffold has been incorporated into various molecular designs to create novel cholinesterase inhibitors. Research has shown that certain sulfonamide derivatives can exhibit inhibitory activity against both AChE and BChE, often in the micromolar to nanomolar range. dergipark.org.trnih.gov For instance, studies on imidazolinone-based sulfonamides and 1,2,4-triazolo[4,3-a]quinoxaline sulfonamides have demonstrated their potential as cholinesterase inhibitors. dergipark.org.trnih.gov The inhibitory potency and selectivity (AChE vs. BChE) can be modulated by altering the substituents on the sulfonamide framework. nih.gov While these findings highlight the viability of the sulfonamide moiety in designing cholinesterase inhibitors, specific research focusing on this compound derivatives for this target is not detailed in the available search results.

The table below shows the cholinesterase inhibitory activity of representative sulfonamide derivatives.

Compound Class/DerivativeTarget EnzymeInhibition Constant (IC₅₀/Kᵢ)Reference
Imidazolinone-based Sulfonamide (Compound 5)AChEKᵢ: 11.68 ± 1.45 nM dergipark.org.tr
1-methyl- mdpi.comCurrent time information in Bangalore, IN.acs.orgtriazolo[4,3-a]quinoxaline derivative (11b)AChEInhibition: 44.78 ± 0.01% at 100 µM nih.gov
(5-formylfuran-2-yl) methyl 3,4-dimethoxy benzoateAChEIC₅₀: 8.45 µM dergipark.org.tr
(5-formylfuran-2-yl) methyl 4-nitro benzoateAChEIC₅₀: 3.25 µM dergipark.org.tr
(5-formylfuran-2-yl) methyl 3,4-dimethoxy benzoateBChEIC₅₀: 14.44 µM dergipark.org.tr
(5-formylfuran-2-yl) methyl 4-nitro benzoateBChEIC₅₀: 8.45 µM dergipark.org.tr

This table presents data for various sulfonamide derivatives to illustrate the potential of this chemical class as cholinesterase inhibitors.

Biological Activities of Ornithine Sulfonamide Derivatives in Vitro and Mechanistic in Vivo Models

Antimicrobial Research Perspectives

The antimicrobial properties of ornithine sulfonamide derivatives have been a primary focus of research, with studies exploring their efficacy against a wide range of pathogenic bacteria and fungi.

This compound derivatives have shown notable antibacterial activity against both gram-positive and gram-negative bacteria. who.intnih.gov These compounds are effective against common pathogens such as Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. who.intresearchgate.netfinechem-mirea.ru Some derivatives have also demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA), a significant public health concern.

Studies have reported the synthesis of ornithine-containing sulfonamides with marked activity against E. coli and S. aureus, with Minimum Inhibitory Concentrations (MICs) as low as 12.5 µg/mL and 6.25 µg/mL, respectively. who.int Bivalent cationic amphiphiles derived from L-ornithine have also exhibited high antibacterial activity, with MIC values of 0.39 μg/mL for gram-positive bacteria and 1.56 μg/mL for gram-negative bacteria. finechem-mirea.ru Specifically, a derivative with a symmetrical lipophilic moiety showed an MIC of 0.78 μg/mL against B. subtilis and 3.12 μg/mL against E. coli. finechem-mirea.ru

Table 1: Antibacterial Activity of this compound Derivatives

Compound/Derivative Bacterium MIC (µg/mL) Reference
This compound 2a E. coli 12.5 who.int
This compound 2b E. coli 12.5 who.int
This compound 2a S. aureus 12.5 who.int
This compound 2b S. aureus 6.25 who.int
L-ornithine GABA derivative B. subtilis 0.78 finechem-mirea.ru
L-ornithine GABA derivative E. coli 3.12 finechem-mirea.ru

In addition to their antibacterial properties, this compound derivatives have been investigated for their antifungal potential against various pathogenic fungal strains. Research has demonstrated their activity against fungi such as Aspergillus fumigatus, Candida albicans, and Botrytis cinerea. mdpi.comnih.govfrontiersin.org

Synthesized sulfonamide derivatives have exhibited excellent antifungal activities. who.int Some studies have focused on their efficacy against various Candida species, which are common causes of fungal infections in humans. mdpi.com The antifungal activity of these compounds is often attributed to their ability to interfere with essential fungal metabolic pathways. nih.govsysrevpharm.org For instance, certain derivatives have shown fungistatic activity against all tested Candida strains at concentrations ranging from 0.125 to 1 mg/mL. mdpi.com

Table 2: Antifungal Activity of this compound Derivatives

Compound/Derivative Fungal Strain Activity/MIC Reference
Sulfonamide derivatives (2a, 2b, 2c) General Fungi Excellent who.int
Arylsulfonamide derivative 3 Candida spp. 0.125 - 1 mg/mL (Fungistatic) mdpi.com
Amine 13 and its hydrochloride salt Candida glabrata 1.000 mg/mL (Fungicidal) mdpi.com

The mechanism of action of sulfonamides in microorganisms is well-established. They act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthetase (DHPS), which is crucial for the synthesis of folic acid. sysrevpharm.orgworldleadershipacademy.livemlsu.ac.in Folic acid is an essential nutrient for the production of nucleic acids (DNA and RNA). worldleadershipacademy.livemlsu.ac.in By inhibiting folic acid synthesis, sulfonamides prevent bacterial cells from dividing, resulting in a bacteriostatic effect. worldleadershipacademy.livemlsu.ac.in

Cationic amphiphiles, including some ornithine derivatives, are known to exert their antibacterial effects through a membrane-active mechanism. finechem-mirea.ru This involves interaction with and disruption of the bacterial cell membrane, leading to cell death. The differences in cell wall structures between gram-positive and gram-negative bacteria can influence the effectiveness of these compounds. researchgate.net

Antifungal Activities against Pathogenic Fungal Strains (e.g., Aspergillus fumigatus, Candida albicans, Botrytis cinerea)

Anticancer Research Perspectives

The potential of this compound derivatives as anticancer agents has garnered significant interest, with numerous studies investigating their cytotoxic effects and molecular mechanisms of action in various cancer cell lines.

This compound derivatives have demonstrated significant in vitro cytotoxicity and growth inhibition against a range of human cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), A549 (lung cancer), DLD-1 (colon cancer), and HT-29 (colon cancer). nih.govresearchgate.netmdpi.com

Studies have shown that certain sulfonamide derivatives can induce a cytotoxic effect on HeLa and MCF-7 cells at concentrations ranging from 100-1000 µM. nih.govresearchgate.net One study reported that a novel 1,2,4-triazine (B1199460) sulfonamide derivative, MM131, exhibited significant dose-dependent cytotoxicity against DLD-1 and HT-29 colon cancer cells, with IC50 values of 3.4 µM and 3.9 µM, respectively. mdpi.com Another study on azo-based sulfonamides revealed a derivative (8h) with high cytotoxicity against MCF-7 cells (IC50 = 0.21 µM) while showing minimal toxicity to normal cells. chemmethod.com

Table 3: In Vitro Cytotoxicity of this compound Derivatives

Compound/Derivative Cancer Cell Line IC50 Reference
Sulfonamide derivatives HeLa < 360 µM nih.govresearchgate.net
Sulfonamide derivatives MCF-7 < 128 µM nih.govresearchgate.net
MM131 DLD-1 3.4 µM mdpi.com
MM131 HT-29 3.9 µM mdpi.com
Azo-based sulfonamide 8h MCF-7 0.21 µM chemmethod.com
Sulfonamide metformin (B114582) derivative 2 MCF-7 114.0 µmol/L nih.gov

The anticancer effects of this compound derivatives are attributed to various molecular mechanisms, including the induction of apoptosis, cell cycle arrest, and modulation of angiogenesis and autophagy. mdpi.comnih.govmdpi.comfrontiersin.org

Apoptosis Induction: Many sulfonamide derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. mdpi.comfrontiersin.orgnih.gov This is often mediated through the activation of caspases, which are key enzymes in the apoptotic pathway. frontiersin.orgnih.gov For example, some derivatives have been found to induce the expression of pro-apoptotic genes like caspase 3, 8, and 9. nih.gov The novel compound MM131 was demonstrated to induce both extrinsic and intrinsic apoptotic pathways, associated with increased activity of caspase-8 and caspase-9. mdpi.com

Cell Cycle Arrest: Another common mechanism of anticancer action is the induction of cell cycle arrest, which prevents cancer cells from proliferating. nih.govmdpi.com Some isatin (B1672199) sulfonamide derivatives have been shown to cause cell cycle arrest at the G2/M phase. mdpi.com Similarly, certain sulfonamide metformin derivatives can induce cell cycle arrest in breast cancer cells. nih.gov

Angiogenesis and Autophagy Modulation: Research has also indicated that sulfonamide derivatives can modulate other important cellular processes involved in cancer progression. Some derivatives have been shown to inhibit angiogenesis, the formation of new blood vessels that supply tumors with nutrients. nih.gov Additionally, compounds like MM131 have been found to decrease the concentration of mTOR, a key regulator of cell growth and proliferation, and increase the concentration of Beclin-1, a protein involved in autophagy. mdpi.com

Other Pharmacological Research Areas

Immunomodulatory Effects and Pathways

Ornithine and its derivatives, including sulfonamides, have been investigated for their potential to modulate the immune system. google.com The immunomodulatory effects of these compounds can be attributed to their influence on various cellular pathways and immune cell functions. preprints.org

Ornithine itself is a precursor for the synthesis of arginine, an amino acid crucial for normal immune function, particularly under conditions of stress such as burns or injuries. Arginine is involved in stimulating the pituitary release of growth hormone and is essential for protein synthesis, both of which are important for a robust immune response.

Certain sulfonamide derivatives have been shown to possess immunomodulatory properties by targeting specific pathways. nih.gov For example, some N-sulfonamide-tetrahydroisoquinolines have been synthesized as potent agonists of RORγt, a nuclear receptor that plays a key role in the differentiation of Th17 cells, which are involved in inflammatory responses. nih.gov Additionally, some amide sulfamide (B24259) derivatives have been developed as antagonists of CXCR4, a chemokine receptor involved in immune cell trafficking. nih.gov

The modulation of the immune system by these compounds can also occur through the inhibition of signaling pathways that promote inflammation. preprints.org Alkaloids, for instance, can modulate intracellular signaling pathways such as MAPK and JAK/STAT, which in turn activate transcription factors like NF-κB and AP-1 that are central to the inflammatory response. preprints.org

Furthermore, some compounds can exert immunosuppressive effects. For example, certain derivatives have been shown to inhibit the proliferation of T and B lymphocytes and modulate cytokine production, leading to a decrease in pro-inflammatory cytokines like IL-6 and an increase in anti-inflammatory cytokines like IL-10. preprints.org The antiparasitic and antifungal drug classes, which include some sulfonamides, have also been noted for their ability to interfere with host immune defenses. medscape.com

Table 2: Immunomodulatory Effects of Ornithine and Sulfonamide Derivatives

Compound/Derivative Class Mechanism of Action Effect on Immune System
Ornithine Precursor to arginine. Supports normal immune function and protein synthesis.
N-sulfonamide-tetrahydroisoquinolines RORγt agonists. nih.gov Modulates Th17 cell differentiation and inflammatory responses. nih.gov
Amide sulfamide derivatives CXCR4 antagonists. nih.gov Affects immune cell trafficking. nih.gov
General Sulfonamides Modulation of inflammatory signaling pathways (e.g., MAPK, JAK/STAT). preprints.org Can be both pro-inflammatory and anti-inflammatory. preprints.orgnih.gov
Various derivatives Inhibition of T and B lymphocyte proliferation, modulation of cytokine production. preprints.org Immunosuppressive effects. preprints.org

Anti-inflammatory Pathways

Sulfonamide derivatives have demonstrated significant potential as anti-inflammatory agents by targeting various pathways involved in the inflammatory cascade. sci-hub.seresearchgate.net Their mechanisms of action often involve the inhibition of key enzymes and signaling molecules that propagate inflammation. mdpi.commedchemexpress.com

One of the primary anti-inflammatory mechanisms of sulfonamide derivatives is the inhibition of the NF-κB (nuclear factor kappa B) pathway. medchemexpress.commdpi.com NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as enzymes like iNOS and COX-2. mdpi.commedchemexpress.com By inhibiting NF-κB activation, these compounds can effectively downregulate the production of these inflammatory mediators. mdpi.commedchemexpress.com

Furthermore, some sulfonamide derivatives have been shown to directly inhibit the activity of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the synthesis of prostaglandins, potent inflammatory mediators. mdpi.com The ability of these compounds to inhibit protein denaturation is another indicator of their anti-inflammatory potential. mdpi.com

The anti-inflammatory effects of some sulfonamide derivatives are also linked to their ability to modulate the activity of SLC12A family of Cl- transporters, such as NKCC1. nih.gov This transporter has been implicated in regulating pro-inflammatory cytokines and may be involved in signaling pathways like NF-κB. nih.gov Additionally, by scavenging reactive oxygen species (ROS) and enhancing antioxidant defenses, these compounds can mitigate inflammation-related tissue damage. nih.gov

A synergistic anti-inflammatory effect has been observed when a kinin B(2) receptor antagonist, which is an ornithine derivative, was combined with dexamethasone (B1670325) in a model of knee joint arthritis. nih.gov This suggests that targeting multiple inflammatory pathways can lead to enhanced therapeutic benefit.

Table 3: Anti-inflammatory Pathways Modulated by Sulfonamide Derivatives

Pathway/Target Mechanism of Action Effect
NF-κB Signaling Pathway Inhibition of NF-κB activation. medchemexpress.commdpi.com Downregulation of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and enzymes (iNOS, COX-2). mdpi.commedchemexpress.com
Cyclooxygenase (COX) Enzymes Direct inhibition of COX-2 activity. mdpi.com Reduced synthesis of prostaglandins. mdpi.com
Protein Denaturation Inhibition of protein denaturation. mdpi.com Stabilization of proteins, reducing inflammatory triggers. mdpi.com
SLC12A Cl- Transporters (e.g., NKCC1) Modulation of transporter activity. nih.gov Regulation of pro-inflammatory cytokine release. nih.gov
Oxidative Stress Pathways Scavenging of reactive oxygen species (ROS). nih.gov Reduction of oxidative stress-induced inflammation. nih.gov
Kinin B(2) Receptor Antagonism of the receptor. nih.gov Inhibition of bradykinin-mediated inflammation, synergistic effect with corticosteroids. nih.gov

Neurological Target Modulation (e.g., Alzheimer's-related enzyme inhibition)

This compound derivatives are being explored for their potential to modulate neurological targets, particularly enzymes implicated in the pathology of Alzheimer's disease (AD). mdpi.comresearchgate.net The multifaceted nature of AD has led to the development of multi-target drug discovery strategies, where a single compound is designed to interact with multiple pathological pathways. mdpi.com

Beta-Secretase 1 (BACE1) Inhibition:

BACE1 is a key enzyme in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP), which leads to the production of amyloid-beta (Aβ) peptides. nih.govmdpi.com The accumulation and aggregation of Aβ peptides are a hallmark of AD. mdpi.comrsc.org Therefore, inhibiting BACE1 is a promising therapeutic approach. nih.govrsc.org Several novel sulfonamide derivatives have been designed and shown to inhibit BACE1 at nanomolar concentrations. nih.gov The development of these inhibitors often involves fragment-growing strategies to optimize their binding to the active site of the enzyme. rsc.org

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition:

GSK-3β is another crucial enzyme in AD pathogenesis. nih.govmdpi.com Its abnormal activity contributes to the hyperphosphorylation of tau protein, leading to the formation of neurofibrillary tangles, another key pathological feature of AD. nih.gov GSK-3β also promotes Aβ plaque formation by stimulating BACE1 activity. nih.gov Inhibition of GSK-3β has been shown to reduce tau phosphorylation and Aβ production in animal models of AD. nih.gov While many GSK-3β inhibitors target the ATP-binding site, which can lead to off-target effects, the development of allosteric inhibitors that bind to other sites on the enzyme is an active area of research. mdpi.com

Cholinesterase Inhibition:

The cholinergic hypothesis of AD suggests that a decline in the neurotransmitter acetylcholine (B1216132) (ACh) contributes to cognitive decline. researchgate.net Inhibiting the enzymes that break down ACh, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a current therapeutic strategy. researchgate.netcsic.es Novel hybrid compounds combining an arylsulfonamide moiety with the pharmacophore of donepezil, an existing AChE inhibitor, have been developed. mdpi.com Some of these hybrids have shown excellent inhibitory potency against AChE and also the ability to prevent Aβ aggregation. mdpi.com

Ornithine Decarboxylase (ODC) and Polyamines:

Elevated levels of ODC activity and polyamines have been observed in various brain disorders, including AD. nih.gov ODC is the rate-limiting enzyme in polyamine synthesis. nih.govnih.gov The inhibition of ODC has been shown to reduce Aβ load and promote a neuroprotective astrocyte phenotype in animal models. nih.gov Antizyme inhibitors (AZINs), which regulate ODC activity, have also been found to accumulate in brains affected by AD. nih.gov

Table 4: Neurological Targets of this compound Derivatives in the Context of Alzheimer's Disease

Target Enzyme/Protein Role in Alzheimer's Disease Effect of this compound Derivatives
Beta-Secretase 1 (BACE1) Initiates the production of amyloid-beta (Aβ) peptides. nih.govmdpi.com Inhibition of enzymatic activity, reducing Aβ production. nih.govrsc.org
Glycogen Synthase Kinase-3β (GSK-3β) Hyperphosphorylates tau protein, promotes Aβ formation. nih.gov Inhibition of kinase activity, reducing tau pathology and Aβ production. nih.gov
Acetylcholinesterase (AChE) Degrades the neurotransmitter acetylcholine. researchgate.net Inhibition of enzymatic activity, increasing acetylcholine levels. mdpi.com
Butyrylcholinesterase (BuChE) Also degrades acetylcholine and may be involved in plaque maturation. csic.es Inhibition of enzymatic activity. mdpi.comcsic.es
Ornithine Decarboxylase (ODC) Rate-limiting enzyme in polyamine synthesis; elevated in AD. nih.gov Inhibition of ODC can reduce Aβ load. nih.gov

Advanced Research Techniques and Computational Studies

Spectroscopic and Spectrometric Analysis for Structural Confirmation and Interaction Studies

Spectroscopic and spectrometric techniques are fundamental in the elucidation of the three-dimensional structure of ornithine sulfonamide and its complexes, as well as for understanding its role in broader biological systems.

X-ray Crystallography of Ligand-Enzyme Complexes

X-ray crystallography has been an indispensable tool for visualizing the precise binding modes of sulfonamide-based inhibitors, including those related to ornithine, within the active sites of enzymes. nih.govnumberanalytics.com This technique provides high-resolution, three-dimensional structural data that reveals the intricate network of interactions between the ligand and its protein target. numberanalytics.com

For instance, the X-ray crystal structure of arginase I complexed with S-(2-sulfonamidoethyl)-L-cysteine, an amino acid sulfonamide, was determined at a resolution of 2.8 Å. nih.gov This study revealed that the sulfonamide group displaces a metal-bridging hydroxide (B78521) ion in the native enzyme and directly bridges the binuclear manganese cluster. nih.gov This binding mode is thought to mimic the tetrahedral intermediate of the catalytic reaction. nih.gov Such detailed structural information is crucial for understanding the mechanism of inhibition and for designing new inhibitors that can target other binuclear metalloenzymes. nih.gov

Similarly, X-ray diffraction studies on carbonic anhydrase have shown that sulfonamide inhibitors bind to the zinc ion in the active site, displacing a water molecule or hydroxide ion. biologiachile.cl These studies provide a clear picture of how these inhibitors interact with the enzyme at a molecular level. biologiachile.cl

Table 1: X-ray Crystallography Data of Enzyme-Inhibitor Complexes

Enzyme TargetLigandResolution (Å)Key Finding
Arginase IS-(2-sulfonamidoethyl)-L-cysteine2.8Sulfonamide group bridges the binuclear manganese cluster. nih.gov
Carbonic Anhydrase IDiamox (a sulfonamide)-Sulfonamide nitrogen binds to the active site zinc ion. biologiachile.cl
Trypanosoma brucei Ornithine Decarboxylaseα-difluoromethylornithine (DFMO)2.0Cys-360 rotates towards the active site upon ligand binding. rcsb.org

High-Resolution Mass Spectrometry in Proteomics and Metabolomics

High-resolution mass spectrometry (HRMS), particularly techniques like Fourier-transform ion cyclotron resonance (FTICR-MS) and Orbitrap MS, offers unparalleled sensitivity and mass accuracy, making it a powerful tool for proteomics and metabolomics studies. nih.govlcms.cz In the context of this compound, HRMS can be employed to identify and quantify the compound and its metabolites in complex biological samples. ersnet.org

This technology allows for the simultaneous mapping of the spatial distribution of a wide array of low-molecular-weight metabolites directly within tissue sections, a technique known as mass spectrometry imaging (MSI). ersnet.org This capability is invaluable for understanding the pharmacometabolic effects of drugs and their distribution in different tissues. ersnet.org The high resolving power of instruments like the scimaX® MRMS enables routine isotopic fine structure analysis, which greatly enhances the confidence in compound identification. lcms.cz

The integration of proteomics and metabolomics using HRMS can provide a comprehensive understanding of the biochemical alterations within an organism in response to a compound, helping to identify drug targets and understand mechanisms of action. researchgate.net

Computational Chemistry Applications in Drug Design

Computational chemistry has become an integral part of the drug discovery and design process, offering predictive insights that guide experimental work and accelerate the development of new therapeutic agents.

Molecular Docking and Dynamics Simulations for Binding Mode Prediction

Molecular docking is a computational method used to predict the preferred binding orientation of a ligand to a receptor. nih.gov This technique, often followed by molecular dynamics (MD) simulations, provides valuable information about the stability of the ligand-protein complex and the key interactions driving the binding event. nih.govmdpi.com

In the study of this compound derivatives, molecular docking can be used to screen virtual libraries of compounds and predict their binding affinity to a target enzyme. rsc.org For example, docking studies of novel desfluoroquinolone-sulfonamide hybrids with DNA gyrase have shown stable binding modes, suggesting their potential as antibacterial agents. rsc.org

MD simulations further refine the docked poses by simulating the dynamic behavior of the complex over time, providing a more realistic representation of the binding process. nih.gov These simulations can reveal conformational changes in both the ligand and the protein upon binding and can be used to calculate binding free energies, offering a more accurate prediction of binding affinity. researchgate.net

Density Functional Theory (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. wikipedia.org It provides insights into properties such as molecular orbital energies, atomic charge distributions, and reaction pathways. mdpi.com DFT calculations are instrumental in understanding the intrinsic properties of this compound and its analogs.

A study on Nδ-(N′-sulfodiaminophosphinyl)-l-ornithine (PSOrn), an inhibitor of ornithine transcarbamoylase, utilized DFT to model its interaction with arginine residues in the enzyme's active site. researchgate.net The calculations revealed a large binding energy, consistent with its potent inhibitory activity, and confirmed that the most stable form of the inhibitor is an imino tautomer. researchgate.net DFT can also be used to analyze the electronic properties of novel sulfonamide derivatives to predict their reactivity and stability. researchgate.net

Table 2: Applications of DFT in Small Molecule Analysis

ApplicationKey Insights Provided
Reaction Pathway AnalysisIdentifies low-energy pathways to optimize synthesis. mdpi.com
Electronic Property CalculationDetermines molecular orbital energies and charge distributions. mdpi.com
Stability AnalysisPredicts the stability of different tautomers and conformers. researchgate.net
Interaction Energy CalculationQuantifies the strength of non-covalent interactions. researchgate.net

In Silico Screening and Virtual Ligand Design for Novel this compound Derivatives

In silico screening, or virtual screening, leverages computational methods to search large databases of chemical compounds for molecules that are likely to bind to a specific biological target. nih.gov This approach, combined with virtual ligand design, allows for the rapid and cost-effective identification and optimization of novel inhibitors. tandfonline.com

Pharmacophore modeling, a key component of ligand-based virtual screening, identifies the essential three-dimensional arrangement of functional groups required for biological activity. mdpi.com This model can then be used to search for new molecules that fit these spatial and chemical requirements. acs.org Structure-based virtual screening, on the other hand, uses the three-dimensional structure of the target protein to dock and score potential ligands. nih.gov

For this compound, these techniques can be used to design new derivatives with improved potency, selectivity, and pharmacokinetic properties. By starting with the known structure of an this compound inhibitor, medicinal chemists can virtually modify its structure and predict the impact of these changes on its binding affinity and other properties, guiding the synthesis of the most promising candidates. mdpi.com

Future Directions and Research Gaps in Ornithine Sulfonamide Research

Exploration of Novel Synthetic Methodologies for Enhanced Chemical Diversity

The advancement of synthetic methodologies is paramount for expanding the chemical diversity of ornithine sulfonamides, thereby enabling the exploration of a wider range of biological activities. Current research is actively pursuing innovative strategies to move beyond traditional synthetic routes. These efforts are focused on improving efficiency, modularity, and the ability to generate large libraries of analogs for high-throughput screening.

One of the key areas of development is the refinement of solid-phase synthesis techniques. This approach allows for the sequential addition of building blocks to a resin-bound ornithine core, facilitating the rapid creation of a multitude of derivatives with varied substituents. The versatility of this method enables the introduction of a wide array of chemical functionalities, which is crucial for probing structure-activity relationships.

Furthermore, the exploration of novel catalytic systems is a promising avenue for the synthesis of ornithine sulfonamides. The use of transition metal catalysts, for instance, can enable previously inaccessible chemical transformations, leading to the creation of unique molecular architectures. These catalytic methods often offer improved yields and stereoselectivity compared to classical synthetic approaches.

Another area of focus is the development of diversity-oriented synthesis (DOS) strategies. DOS aims to generate structurally complex and diverse small molecules from a common starting material. By employing a series of branching reaction pathways, a wide range of ornithine sulfonamide scaffolds with distinct three-dimensional shapes can be produced. This approach is particularly valuable for the discovery of compounds with novel biological functions.

The following table provides an overview of some advanced synthetic methodologies being explored for this compound synthesis.

Synthetic MethodologyDescriptionPotential Advantages
Solid-Phase Synthesis The compound is assembled on a solid support, allowing for easy purification and automation.High-throughput synthesis, suitability for library generation.
Catalytic Methods Utilizes catalysts to facilitate novel bond formations and chemical transformations.Access to novel chemical space, improved efficiency and selectivity.
Diversity-Oriented Synthesis Employs branching pathways to create a wide array of structurally diverse molecules.Generation of unique molecular scaffolds, increased probability of finding novel biological activity.

Identification of Undiscovered Biological Targets and Pathways Mediated by this compound Derivatives

While the initial focus of this compound research has been on specific enzyme targets, there is a significant opportunity to uncover novel biological targets and pathways modulated by this class of compounds. The identification of these new targets is essential for a comprehensive understanding of their pharmacological effects and for unlocking their full therapeutic potential.

A powerful approach for target deconvolution is chemical proteomics. This technique involves the use of chemically modified this compound "probes" that can covalently label their protein binding partners in a cellular context. The labeled proteins can then be isolated and identified using mass spectrometry, providing an unbiased map of the compound's interactome.

Phenotypic screening is another valuable strategy for identifying novel biological activities. In this approach, libraries of this compound derivatives are tested in a variety of cell-based assays that measure different physiological or pathological phenotypes. Compounds that elicit a desired phenotypic response can then be further investigated to identify their underlying molecular targets.

Furthermore, computational approaches, such as inverse docking and target prediction algorithms, can be used to screen large databases of protein structures for potential binding sites for ornithine sulfonamides. These in silico methods can help to prioritize potential targets for experimental validation and can provide insights into the structural basis for target recognition.

Development of Highly Selective and Potent Enzyme Inhibitors based on Ornithine-Sulfonamide Scaffolds

A major thrust in this compound research is the rational design of highly selective and potent enzyme inhibitors. The inherent structural features of the ornithine-sulfonamide scaffold make it an attractive starting point for the development of compounds that can specifically target the active sites of enzymes implicated in various diseases.

Structure-based drug design plays a pivotal role in this endeavor. By obtaining high-resolution crystal structures of target enzymes in complex with this compound inhibitors, researchers can gain detailed insights into the molecular interactions that govern binding. This information can then be used to guide the design of new analogs with improved affinity and selectivity.

In addition to static structural information, understanding the dynamic nature of enzyme-inhibitor interactions is crucial. Techniques such as molecular dynamics simulations can provide a more complete picture of the binding process and can help to identify key conformational changes that occur upon inhibitor binding.

The development of covalent inhibitors represents another promising strategy. By incorporating a reactive functional group into the this compound scaffold, it is possible to design inhibitors that form a permanent covalent bond with a specific amino acid residue in the enzyme's active site. This can lead to irreversible inhibition and a prolonged duration of action.

Inhibitor Design StrategyDescriptionDesired Outcome
Structure-Based Design Utilizes 3D structural information of the enzyme-inhibitor complex to guide modifications.Enhanced potency and selectivity.
Molecular Dynamics Simulations Simulates the dynamic behavior of the enzyme-inhibitor complex over time.Deeper understanding of binding kinetics and conformational changes.
Covalent Inhibition Incorporates a reactive group to form a permanent bond with the target enzyme.Irreversible inhibition and prolonged duration of action.

Mechanistic Investigations at the Atomic and Molecular Level for Deeper Understanding

A fundamental understanding of the mechanisms by which ornithine sulfonamides exert their biological effects requires detailed investigations at the atomic and molecular level. These studies are essential for elucidating the precise molecular interactions, conformational dynamics, and kinetic properties that underpin their activity.

To complement these structural studies, biophysical techniques are employed to characterize the thermodynamics and kinetics of binding. Isothermal titration calorimetry (ITC), for example, can directly measure the binding affinity and the enthalpic and entropic contributions to the binding event. Surface plasmon resonance (SPR) provides real-time kinetic data on the association and dissociation rates of the inhibitor.

Nuclear magnetic resonance (NMR) spectroscopy offers a powerful tool for studying the dynamic aspects of inhibitor binding in solution. NMR can be used to map the binding interface, identify conformational changes in both the inhibitor and the protein upon binding, and probe the flexibility of the resulting complex.

Integration of Multi-Omics Data for Comprehensive Systems-Level Understanding

To gain a holistic view of the cellular and physiological consequences of this compound activity, the integration of multiple "omics" datasets is becoming increasingly important. A systems-level approach, combining genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive picture of the global perturbations induced by these compounds.

By analyzing the changes in gene expression (transcriptomics), protein abundance (proteomics), and metabolite levels (metabolomics) in response to this compound treatment, researchers can identify the key signaling pathways and metabolic networks that are affected. This can reveal not only the direct downstream consequences of target engagement but also compensatory mechanisms and potential off-target effects.

Bioinformatic analysis and network modeling are crucial for interpreting these large and complex datasets. By mapping the observed molecular changes onto known biological networks, it is possible to identify key regulatory nodes and functional modules that are perturbed by the compound. This can lead to a deeper understanding of the compound's mechanism of action and can help to identify potential biomarkers for efficacy or toxicity.

The ultimate goal of this integrated approach is to build predictive models that can simulate the systemic effects of ornithine sulfonamides. These models can aid in the selection of the most promising drug candidates, the optimization of dosing regimens, and the identification of patient populations that are most likely to respond to treatment.

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing and characterizing ornithine sulfonamide, and how can purity be validated?

  • Answer : Synthesis typically involves coupling L-ornithine with a sulfonamide group via nucleophilic substitution or amidation. Key steps include:

  • Protection of ornithine’s amino groups (e.g., using Boc or Fmoc chemistry) to prevent side reactions.
  • Sulfonamide formation via reaction with sulfonyl chlorides under controlled pH (8–10) .
  • Deprotection and purification using column chromatography or HPLC.
  • Characterization : NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and IR spectroscopy confirm structure. Purity is validated via HPLC (>95% purity) and elemental analysis .

Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices?

  • Answer :

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) enhances specificity. Use deuterated internal standards to correct matrix effects .
  • Ion-Exchange Chromatography is effective for separating sulfonamides from complex samples.
  • Validation parameters : Include linearity (R² > 0.99), recovery rates (80–120%), and limits of detection (LOD < 1 ng/mL) .

Advanced Research Questions

Q. How can conflicting data on this compound’s pharmacokinetic properties be resolved?

  • Answer : Contradictions often arise from variability in experimental models (e.g., in vitro vs. in vivo). Mitigation strategies:

  • Standardize protocols : Use consistent animal models (e.g., Sprague-Dawley rats) and dosing regimens.
  • Cross-validate assays : Compare LC-MS/MS with radiolabeled tracer studies to confirm bioavailability.
  • Meta-analysis : Statistically integrate data from peer-reviewed studies to identify outliers or systemic biases .

Q. What are the mechanistic gaps in understanding microbial degradation pathways of this compound?

  • Answer : Current limitations include:

  • Unclear enzymatic pathways : Few studies isolate enzymes (e.g., sulfonamide hydrolases) responsible for cleavage.
  • Synergistic effects : Co-contaminants (e.g., antibiotics) may inhibit degradation; use metagenomic profiling to identify microbial consortia in polluted environments .
  • Advanced tools : Apply stable isotope probing (SIP) to track ¹³C-labeled this compound in degradation assays .

Q. How can computational models optimize the design of this compound derivatives with enhanced bioactivity?

  • Answer :

  • QSAR Modeling : Correlate structural features (e.g., sulfonamide substituents) with antimicrobial activity.
  • Molecular Docking : Screen derivatives against target enzymes (e.g., dihydropteroate synthase) to predict binding affinity.
  • Validation : Synthesize top candidates and test in vitro against resistant bacterial strains (e.g., MRSA) .

Q. What experimental design considerations are critical for evaluating this compound’s role in metabolic disorders?

  • Answer :

  • Animal models : Use ornithine transcarbamylase-deficient mice to study urea cycle modulation.
  • Dose-response studies : Include a range (10–100 mg/kg) to assess efficacy vs. toxicity.
  • Controls : Compare with existing therapies (e.g., L-ornithine-L-aspartate) and include sham-treated groups .
  • Data rigor : Pre-register protocols (e.g., on Open Science Framework) to reduce bias .

Research Synthesis & Trends

Q. What are the current bibliometric trends and knowledge gaps in this compound research?

  • Answer : A 2022 review highlights:

  • Hotspots : Microbial degradation (45% of studies) and synthetic methodologies (30%).
  • Gaps :
  • Ecotoxicology : Limited data on long-term environmental persistence.
  • Clinical translation : Only 5% of studies advance to Phase I trials.
  • Tools : Use CiteSpace or VOSviewer to map keyword co-occurrence networks and identify emerging topics (e.g., hybrid sorbents for wastewater remediation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.